molecular formula C12H26NO3P B14322978 Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate CAS No. 105775-90-4

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate

Cat. No.: B14322978
CAS No.: 105775-90-4
M. Wt: 263.31 g/mol
InChI Key: YEVUXFDHKCIRSJ-UHFFFAOYSA-N
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Description

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via nucleophilic attack by the phosphorus atom on the alkyl halide, followed by dealkylation of the resulting trialkoxyphosphonium salt . The reaction conditions typically involve the use of a Lewis acid catalyst at room temperature to facilitate the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale implementation of the Arbuzov reaction. The process would require careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphines or phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate involves its reactivity as a nucleophile. The phosphorus atom in the compound can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions, including the Arbuzov reaction .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: Another phosphonate compound with similar reactivity but different substituents.

    Dimethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate: A similar compound with methyl groups instead of ethyl groups.

    Diethyl [(1E)-1-(phenylimino)-2-methylpropan-2-yl]phosphonate: A compound with a phenyl group instead of a butyl group.

Uniqueness

Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.

Properties

CAS No.

105775-90-4

Molecular Formula

C12H26NO3P

Molecular Weight

263.31 g/mol

IUPAC Name

N-butyl-2-diethoxyphosphoryl-2-methylpropan-1-imine

InChI

InChI=1S/C12H26NO3P/c1-6-9-10-13-11-12(4,5)17(14,15-7-2)16-8-3/h11H,6-10H2,1-5H3

InChI Key

YEVUXFDHKCIRSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC(C)(C)P(=O)(OCC)OCC

Origin of Product

United States

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